

The Emergence of Cristanine G: A Novel Erythrina Alkaloid

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Compound of Interest

Compound Name: *Erythrinin G*

Cat. No.: *B13829451*

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A comprehensive review of the discovery, isolation, structural elucidation, and biological evaluation of the novel Erythrina alkaloid, cristanine G, for researchers, scientists, and drug development professionals.

Introduction

The genus Erythrina is a rich source of structurally diverse and biologically active alkaloids, which have long been a subject of interest in natural product chemistry and pharmacology. This technical guide focuses on cristanine G, a recently discovered Erythrina alkaloid. The initial search for "**Erythrinin G**" did not yield specific results, suggesting a possible misnomer or a very recent discovery not yet widely indexed. However, a closely related and newly identified compound, cristanine G, was isolated from Erythrina corallodendron. This guide provides a detailed account of the discovery, isolation, structural characterization, and preliminary biological assessment of cristanine G, based on the findings from the primary scientific literature.

Discovery Timeline

Cristanine G was first reported in 2022 by a team of researchers investigating the chemical constituents of the stems of Erythrina corallodendron L.^{[1][2][3]} This discovery was part of a broader phytochemical study that led to the isolation of five new Erythrina alkaloids, named cristanine F, cristanine G, cristanine H, erytharborine I, and erytharborine J, along with five other known alkaloids.^{[2][3]}

Experimental Protocols

Isolation and Purification of Cristanine G

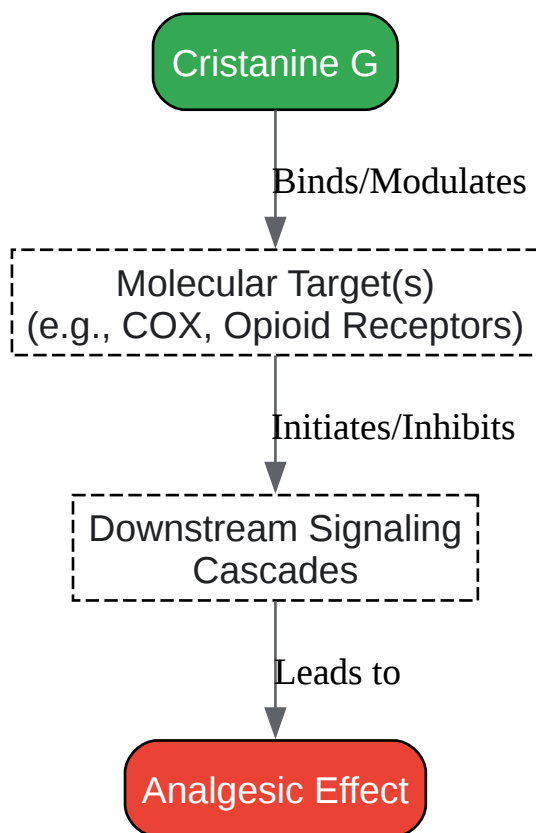
The isolation of cristanine G was achieved through a multi-step extraction and chromatographic process from the dried and powdered stems of *Erythrina corallodendron*.^{[2][3]}

Extraction:

- The powdered stems (10 kg) were extracted three times with 95% ethanol at room temperature.
- The combined extracts were concentrated under reduced pressure to yield a crude extract.
- The crude extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

Chromatographic Separation:

- The ethyl acetate fraction was subjected to column chromatography over silica gel, eluting with a gradient of chloroform-methanol to yield several fractions.
- Further separation of selected fractions was performed using octadecylsilyl (ODS) column chromatography with a methanol-water gradient.
- Final purification was achieved through preparative high-performance liquid chromatography (HPLC) to yield pure cristanine G.^[4]



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References

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